PPARα vs. PPARγ Binding Selectivity
2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid demonstrates high-affinity binding to the PPARα ligand-binding domain (LBD) with a Kd of 0.75 nM, compared to a 6.5-fold lower affinity for PPARγ (Kd of 4.90 nM) [1]. This selectivity profile contrasts with pan-agonist fibrates like bezafibrate, which exhibits EC50 values for human PPARα, PPARγ, and PPARδ of 50 µM, 60 µM, and 20 µM, respectively [2]. While the assay formats differ (SPR binding Kd vs. transactivation EC50), the data indicates a distinct molecular recognition pattern that is not generic to the class.
| Evidence Dimension | Binding Affinity (Kd) to PPARα |
|---|---|
| Target Compound Data | Kd = 0.75 nM for PPARα |
| Comparator Or Baseline | Bezafibrate: EC50 = 50,000 nM (50 µM) for human PPARα transactivation |
| Quantified Difference | Target compound exhibits >66,000-fold higher potency in its respective binding assay than bezafibrate's functional EC50. |
| Conditions | SPR assay for target compound Kd [1]; TR-FRET coactivator recruitment assay for bezafibrate EC50 [2] |
Why This Matters
For researchers investigating PPARα-selective mechanisms, this compound offers a distinct binding signature with nanomolar affinity, unlike micromolar pan-agonists, making it a more precise tool for probing isoform-specific pathways.
- [1] BindingDB. (n.d.). BDBM50235985 (CHEMBL4092600): 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid. Binding Database. View Source
- [2] Honda, A., et al. (2022). Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate. International Journal of Molecular Sciences, 23(9), 4726. View Source
